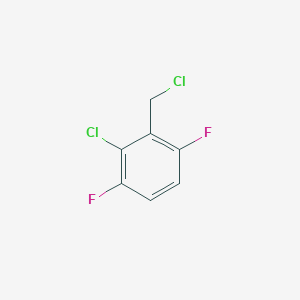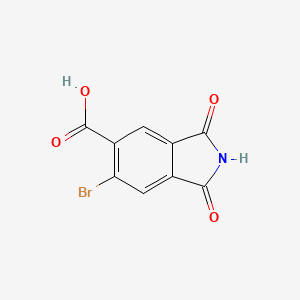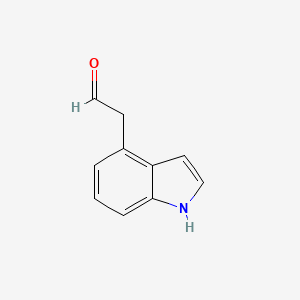
2-Bromo-3-methylbenzyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-(chloromethyl)-3-methylbenzene is an organic compound with the molecular formula C8H8BrCl It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the second position, a chloromethyl group at the first position, and a methyl group at the third position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(chloromethyl)-3-methylbenzene can be achieved through several methods. One common method involves the bromination of 1-(chloromethyl)-3-methylbenzene. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Another method involves the chloromethylation of 2-bromo-3-methylbenzene. This reaction uses formaldehyde (CH2O) and hydrochloric acid (HCl) in the presence of a catalyst such as zinc chloride (ZnCl2). The reaction conditions are carefully controlled to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2-bromo-1-(chloromethyl)-3-methylbenzene may involve continuous flow processes to ensure consistent quality and high throughput. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis and reduce the production costs.
化学反応の分析
Types of Reactions
2-Bromo-1-(chloromethyl)-3-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols, leading to the formation of various substituted benzene derivatives.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium methoxide (NaOCH3) are commonly used under basic conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium (Pd) or platinum (Pt) catalyst.
Major Products Formed
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Benzene derivatives with hydrogen replacing the bromine atom.
科学的研究の応用
2-Bromo-1-(chloromethyl)-3-methylbenzene has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Material Science: It is used in the preparation of advanced materials, such as polymers and resins, due to its unique chemical properties.
Medicinal Chemistry: It is investigated for its potential biological activities and as a building block for the synthesis of bioactive molecules.
Chemical Biology: It is used in the study of chemical reactions and mechanisms in biological systems.
作用機序
The mechanism of action of 2-bromo-1-(chloromethyl)-3-methylbenzene depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new chemical bonds. In oxidation reactions, the methyl group is oxidized to form carboxylic acids or aldehydes through the transfer of electrons to the oxidizing agent.
類似化合物との比較
2-Bromo-1-(chloromethyl)-3-methylbenzene can be compared with similar compounds such as:
2-Bromo-1-(chloromethyl)benzene: Lacks the methyl group at the third position, resulting in different chemical properties and reactivity.
1-(Chloromethyl)-3-methylbenzene:
2-Bromo-3-methylbenzene: Lacks the chloromethyl group, leading to different chemical behavior and uses.
The presence of both the bromine atom and the chloromethyl group in 2-bromo-1-(chloromethyl)-3-methylbenzene makes it unique and versatile for various chemical reactions and applications.
特性
分子式 |
C8H8BrCl |
|---|---|
分子量 |
219.50 g/mol |
IUPAC名 |
2-bromo-1-(chloromethyl)-3-methylbenzene |
InChI |
InChI=1S/C8H8BrCl/c1-6-3-2-4-7(5-10)8(6)9/h2-4H,5H2,1H3 |
InChIキー |
IRXYCAXKHCJPFQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)CCl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methylbutanoicacid](/img/structure/B13595312.png)






![Tert-butyl 2-[2-bromo-5-(trifluoromethoxy)phenoxy]acetate](/img/structure/B13595342.png)
![methyl1-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]-1H-1,2,3-triazole-4-carboxylate,trans](/img/structure/B13595361.png)



